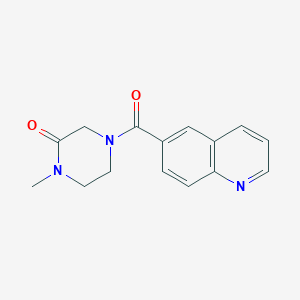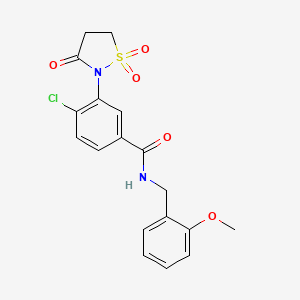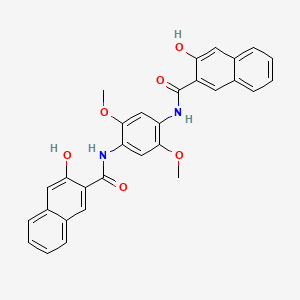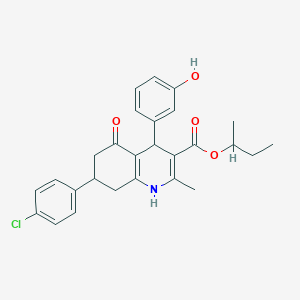
1-methyl-4-(6-quinolinylcarbonyl)-2-piperazinone trifluoroacetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-methyl-4-(6-quinolinylcarbonyl)-2-piperazinone trifluoroacetate, also known as PQ-401, is a chemical compound that has been studied for its potential medical applications. PQ-401 is a piperazinone derivative that has been shown to have a variety of biochemical and physiological effects.
作用機序
The mechanism of action of 1-methyl-4-(6-quinolinylcarbonyl)-2-piperazinone trifluoroacetate is not fully understood, but it is believed to involve the inhibition of certain enzymes involved in cell growth and proliferation. 1-methyl-4-(6-quinolinylcarbonyl)-2-piperazinone trifluoroacetate has been shown to inhibit the activity of topoisomerase II, an enzyme that is involved in DNA replication and cell division. It may also inhibit the activity of other enzymes involved in cell cycle regulation.
Biochemical and Physiological Effects:
1-methyl-4-(6-quinolinylcarbonyl)-2-piperazinone trifluoroacetate has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells in vitro and in vivo, and may have potential as a chemotherapy agent. 1-methyl-4-(6-quinolinylcarbonyl)-2-piperazinone trifluoroacetate has also been shown to have neuroprotective effects, and may have potential as a treatment for neurodegenerative diseases. Additionally, 1-methyl-4-(6-quinolinylcarbonyl)-2-piperazinone trifluoroacetate has been shown to have anti-inflammatory effects, and may have potential as a treatment for inflammatory diseases.
実験室実験の利点と制限
One advantage of 1-methyl-4-(6-quinolinylcarbonyl)-2-piperazinone trifluoroacetate is that it has been shown to have a high degree of selectivity for certain enzymes, which may make it a more effective chemotherapy agent than other drugs that target multiple enzymes. Additionally, 1-methyl-4-(6-quinolinylcarbonyl)-2-piperazinone trifluoroacetate has been shown to have low toxicity in animal studies, which is a promising sign for its potential as a treatment for human diseases. However, one limitation of 1-methyl-4-(6-quinolinylcarbonyl)-2-piperazinone trifluoroacetate is that it has not yet been tested in human clinical trials, so its safety and efficacy in humans is not yet known.
将来の方向性
There are many potential future directions for the study of 1-methyl-4-(6-quinolinylcarbonyl)-2-piperazinone trifluoroacetate. One area of research could be the development of new synthesis methods that are more efficient or cost-effective. Additionally, further studies could be conducted to investigate the mechanism of action of 1-methyl-4-(6-quinolinylcarbonyl)-2-piperazinone trifluoroacetate, which could lead to the development of more effective chemotherapy agents. Other potential future directions could include the investigation of 1-methyl-4-(6-quinolinylcarbonyl)-2-piperazinone trifluoroacetate as a treatment for other diseases, such as autoimmune or infectious diseases. Overall, there is still much to be learned about 1-methyl-4-(6-quinolinylcarbonyl)-2-piperazinone trifluoroacetate, and it has the potential to be a valuable tool in the fight against cancer and other diseases.
合成法
The synthesis of 1-methyl-4-(6-quinolinylcarbonyl)-2-piperazinone trifluoroacetate involves the reaction of 6-chloroquinoline-3-carbaldehyde with N-methylpiperazine in the presence of sodium hydride. The resulting intermediate is then treated with trifluoroacetic acid to form 1-methyl-4-(6-quinolinylcarbonyl)-2-piperazinone trifluoroacetate trifluoroacetate. This synthesis method has been optimized for high yield and purity.
科学的研究の応用
1-methyl-4-(6-quinolinylcarbonyl)-2-piperazinone trifluoroacetate has been studied for its potential medical applications, particularly in the field of cancer research. It has been shown to inhibit the growth of cancer cells in vitro and in vivo, and may have potential as a chemotherapy agent. 1-methyl-4-(6-quinolinylcarbonyl)-2-piperazinone trifluoroacetate has also been studied for its potential as a treatment for neurodegenerative diseases, such as Alzheimer's and Parkinson's.
特性
IUPAC Name |
1-methyl-4-(quinoline-6-carbonyl)piperazin-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N3O2/c1-17-7-8-18(10-14(17)19)15(20)12-4-5-13-11(9-12)3-2-6-16-13/h2-6,9H,7-8,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VCLPRXZCUBNEQP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1=O)C(=O)C2=CC3=C(C=C2)N=CC=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Methyl-4-(6-quinolinylcarbonyl)-2-piperazinone | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![5-[(3,5-dimethylphenoxy)methyl]-3-(4-nitrobenzyl)-1,2,4-oxadiazole](/img/structure/B4937290.png)
![17-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione](/img/structure/B4937293.png)
![1,1'-tricyclo[3.3.1.1~3,7~]decane-1,3-diyldiethanone](/img/structure/B4937295.png)
![N-allyl-2-{[2-(3-pyridinyl)-4-quinolinyl]carbonyl}hydrazinecarbothioamide](/img/structure/B4937297.png)
![5-(2-furyl)-N-[4-(trifluoromethoxy)phenyl]-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B4937298.png)
![4-{3-[4-(1,3-benzodioxol-5-ylmethyl)-1-piperazinyl]-2,5-dioxo-1-pyrrolidinyl}benzoic acid](/img/structure/B4937304.png)
![2'-({[4-(1,3-benzoxazol-2-yl)phenyl]amino}carbonyl)-2-biphenylcarboxylic acid](/img/structure/B4937314.png)


![N-[3-(5,6-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]-1-naphthamide](/img/structure/B4937349.png)
![N-[1-(4-ethoxyphenyl)-2,5-dioxo-3-pyrrolidinyl]-N-(2-phenylethyl)acetamide](/img/structure/B4937353.png)

